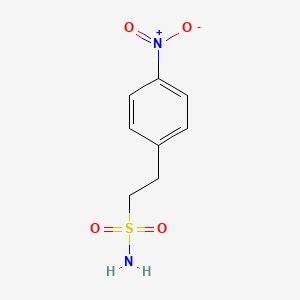

2-(4-Nitrophenyl)ethane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKZHNIFLPRVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90007-78-6 | |

| Record name | 2-(4-nitrophenyl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Nitrophenyl Ethane 1 Sulfonamide and Analogs

Conventional Synthetic Pathways to Arylethanesulfonamides

Traditional methods for constructing arylethanesulfonamides remain fundamental in organic synthesis. These routes often involve multi-step sequences starting from readily available precursors and are characterized by their robustness and scalability, though they may sometimes require harsh reaction conditions.

Synthesis from Nitroarylethyl Halides via Sulfonation and Amidation

A classic, though often indirect, pathway to arylethanesulfonamides begins with a corresponding arylalkyl halide. For a compound like 2-(4-nitrophenyl)ethane-1-sulfonamide, the synthesis would theoretically start from 1-(2-haloethyl)-4-nitrobenzene. This process typically involves two key transformations: the introduction of a sulfonic acid group (or a precursor) and its subsequent conversion to the sulfonamide.

The initial step often involves a nucleophilic substitution reaction on the nitroarylethyl halide with a sulfite (B76179) salt, such as sodium sulfite, to generate the corresponding sodium sulfonate salt. This intermediate is then converted into a more reactive sulfonyl chloride. The oxidative chlorination of thiols or sulfonate salts is a common method to produce sulfonyl chlorides. rsc.org For instance, the treatment of thiols with N-chlorosuccinimide (NCS) in the presence of a chloride source can yield the desired sulfonyl chloride intermediate. organic-chemistry.org

General Reaction Scheme:

Sulfonation: Ar-CH₂CH₂-X + Na₂SO₃ → Ar-CH₂CH₂-SO₃Na

Chlorination: Ar-CH₂CH₂-SO₃Na → Ar-CH₂CH₂-SO₂Cl

Amidation: Ar-CH₂CH₂-SO₂Cl + 2 NH₃ → Ar-CH₂CH₂-SO₂NH₂ + NH₄Cl

Approaches Involving Sulfonyl Chlorides and Amine Precursors

The most prevalent and direct conventional method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. ekb.eg This approach is widely used due to its efficiency and the commercial availability of a vast array of sulfonyl chlorides and amines. cbijournal.com For the synthesis of this compound, the required precursor would be 2-(4-nitrophenyl)ethane-1-sulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comekb.eg The choice of solvent and reaction conditions can be tailored based on the reactivity of the specific substrates. While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.com

In cases where standard sulfonamide formation gives low yields, alternative methods have been developed. One such method involves the use of p-nitrophenylsulfonates. The p-nitrophenoxide group serves as an effective leaving group, allowing for aminolysis with a wide variety of amines to produce the desired sulfonamides in good yields. nih.gov

| Sulfonylating Agent | Amine | Base/Catalyst | Key Features | Citation |

|---|---|---|---|---|

| Aryl Sulfonyl Chloride | Primary or Secondary Amine | Pyridine, Triethylamine | Classic, widely used method; base scavenges HCl byproduct. | cbijournal.com |

| Aryl Sulfonyl Chloride | Primary Amine | Fe₃O₄-DIPA | Catalytic, high yield, catalyst separable by magnet. | cbijournal.com |

| p-Nitrophenylsulfonate | Various Amines (Aniline, Benzylamine, etc.) | None specified | Effective for cases where standard methods fail; p-nitrophenoxide is a good leaving group. | nih.gov |

| Thiol (via in situ Sulfonyl Chloride formation) | Primary or Secondary Amine | N-Chlorosuccinimide (NCS) | One-pot synthesis from thiols to sulfonamides. | organic-chemistry.org |

Modern and Advanced Synthetic Strategies for Sulfonamide Scaffolds

Recent advancements in organic synthesis have introduced sophisticated and efficient methodologies for constructing sulfonamide frameworks. These modern strategies, including cascade reactions and transition metal catalysis, often provide milder reaction conditions, higher functional group tolerance, and novel pathways to complex molecules.

Cascade Reactions and Ring Expansion Methodologies

Cascade reactions, which involve multiple bond-forming events in a single operation, offer an elegant and efficient approach to complex molecular architectures, including sulfonamides. york.ac.uk These processes avoid the isolation of potentially unstable intermediates and reduce waste. york.ac.uk A novel cascade synthesis of sulfonamide derivatives has been developed from N-(2-polychloroethyl)sulfonamides, proceeding through aziridine (B145994) intermediates. nih.gov

Ring expansion strategies have also emerged as powerful tools for synthesizing medium-sized and macrocyclic sulfonamides, which are important in medicinal chemistry. york.ac.ukresearchgate.net One innovative method uses a nitro group as a masked amine. The ring expansion is initiated by the reduction of the nitro group, followed by an intramolecular conjugate addition, leading to the formation of diversely functionalized cyclic sulfonamides in good to excellent yields. researchgate.net This approach is particularly relevant for analogs related to this compound, where the nitro group could be used as a synthetic handle. Another strategy initiates the ring expansion via a conjugate addition of an external amine. researchgate.netresearchgate.net

| Methodology | Key Initiating Step | Product Type | Key Advantages | Citation |

|---|---|---|---|---|

| Ring Expansion via Nitro Reduction | Reduction of a nitro group to an amine | Medium-sized and macrocyclic sulfonamides | Uses a common functional group as a masked amine; good to excellent yields. | researchgate.net |

| Ring Expansion via Conjugate Addition | Conjugate addition of an amine | Medium-sized and macrocyclic sulfonamides | Avoids protecting groups; diverse functionalization is possible. | researchgate.netresearchgate.net |

| Cascade Reaction | Cyclization to aziridine intermediates | Cyclic or open-chain sulfonamide derivatives | Regiospecific; accesses diverse structures from a common precursor. | nih.gov |

Transition Metal-Catalyzed Syntheses of Sulfonamides (e.g., Palladium Catalysis)

Transition metal catalysis has revolutionized the synthesis of sulfonamides by enabling novel bond formations under mild conditions. thieme.de Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nih.govacs.org These methods allow for the convergent synthesis of sulfonamides, where both the aryl and amine components can be varied, avoiding the often harsh conditions required for preparing sulfonyl chloride precursors. nih.govacs.org

Several palladium-catalyzed approaches have been developed:

Coupling of Aryl Nonaflates with Primary Sulfonamides: This method uses a biaryl phosphine (B1218219) ligand (like t-BuXPhos) and is tolerant of a wide array of functional groups, including nitro groups. organic-chemistry.org It provides a practical route to secondary sulfonamides. organic-chemistry.org

Chlorosulfonylation of Arylboronic Acids: A palladium catalyst can promote the coupling of arylboronic acids with a chlorosulfonyl synthon, followed by an in-situ reaction with an amine to yield the final sulfonamide. nih.govacs.org This approach is highly regioselective and tolerates many functional groups. nih.gov

Sulfination of Aryl Halides: A one-pot method involves the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate (DABSO), followed by treatment with an amine and an oxidant (bleach) to form the sulfonamide. organic-chemistry.org This process is highly versatile and accommodates a broad range of amines. organic-chemistry.org

Photosensitized Nickel Catalysis: A dual catalytic system using nickel and a photosensitizer enables the C-N bond formation between sulfonamides and aryl halides. This method provides access to a wide range of N-aryl sulfonamides. princeton.edu

| Catalytic System | Aryl Partner | Sulfur/Amine Partner | Key Features | Citation |

|---|---|---|---|---|

| Pd-catalyst / t-BuXPhos | Aryl Nonaflates | Primary Sulfonamides | Tolerates nitro, cyano, ester, and ketone groups. | organic-chemistry.org |

| Pd-catalyst / L5 ligand | Arylboronic Acids | [SO₂Cl]⁺ synthon, then an amine | One-pot, two-step process from boronic acids. | nih.gov |

| Pd-catalyst | Aryl Iodides | DABSO (SO₂ surrogate), then an amine | One-pot, three-component synthesis. | organic-chemistry.org |

| Ni-catalyst / Photocatalyst | Aryl Halides | Sulfonamides | Dual catalysis using visible light; broad scope. | princeton.edu |

Michael Addition Reactions for β-Aminoethane Sulfonamide Intermediates

The aza-Michael addition represents a key atom-economical method for forming C-N bonds. The addition of sulfonamides to α,β-unsaturated compounds provides a direct route to β-amino acid derivatives and related structures, including the β-aminoethane sulfonamide core. researchgate.net This reaction is particularly useful for constructing the ethanesulfonamide (B75362) backbone found in the target molecule.

The reaction involves the nucleophilic attack of the sulfonamide nitrogen onto an electron-deficient alkene, such as an acrylate (B77674) ester. researchgate.net This process can be promoted by a base and, in some cases, accelerated by microwave irradiation, which often leads to shorter reaction times and higher yields. researchgate.netics-ir.org A variety of sulfonamides can be added to structurally diverse α,β-unsaturated esters, furnishing the corresponding Michael adducts with high selectivity. ics-ir.org This method offers a clean, efficient, and simple procedure for synthesizing protected β-amino acids and their analogs. researchgate.netresearchgate.net

| Sulfonamide Substrate | Michael Acceptor | Conditions | Product Type | Citation |

|---|---|---|---|---|

| Benzenesulfonamide | α,β-Unsaturated Esters (e.g., acrylates) | K₂CO₃, TBAB, Microwave Irradiation | Protected β-Amino Acid Esters | researchgate.netics-ir.org |

| Various Sulfonamides | α,β-Unsaturated Esters | K₂CO₃, TBAB, Microwave Irradiation | Mono and disubstituted Michael adducts | ics-ir.org |

| Phthalhydrazide | Acrylic and Fumaric Esters | Tetrabutylammonium bromide, DABCO, Solvent-free | N-mono-substituted phthalhydrazides | researchgate.net |

Optimization of Synthetic Conditions and Process Development

The efficient synthesis of this compound and related structures hinges on the careful optimization of reaction conditions. This includes the selection of appropriate catalysts, modifiers, solvents, and other reaction parameters to maximize yield and purity.

Investigation of Catalytic Systems and Reaction Modifiers

The formation of the sulfonamide bond is a critical step that can be influenced by various catalytic systems. While direct catalytic synthesis of this compound is not extensively detailed, general advancements in sulfonamide synthesis offer valuable insights. For instance, a metal-free approach utilizing molecular iodine (I₂) as a catalyst in combination with an oxidant like tert-butyl hydroperoxide (TBHP) has proven effective for the sulfonylation of amines with arylsulfonyl hydrazides. researchgate.net The reaction proceeds under mild conditions and offers a convenient route to a diverse range of sulfonamides. researchgate.net

Another advanced approach involves a convergent paired electrochemical synthesis. nih.gov This method generates the necessary reactive intermediates—a nitroso compound from the cathodic reduction of a nitroarene and a sulfinic acid from the anodic oxidation of a sulfonyl hydrazide—which then react in a one-pot system to form the sulfonamide without the need for an external catalyst. nih.gov

Furthermore, manganese-based catalysts have been developed for the N-alkylation of sulfonamides, a key derivatization strategy. A well-defined Mn(I) PNP pincer precatalyst facilitates the use of alcohols as alkylating agents through a "borrowing hydrogen" mechanism, showcasing the potential of transition metal catalysis in modifying the sulfonamide framework. acs.org

Influence of Solvent Systems and Reaction Parameters on Product Yield and Selectivity

The choice of solvent and the fine-tuning of reaction parameters are crucial for optimizing the synthesis of sulfonamides. Research on iodine-catalyzed sulfonylation highlights the significant impact of the solvent on product yield. A screening of various solvents demonstrated that 1,2-dichloroethane (B1671644) (DCE) provided the highest yield for the model reaction. researchgate.net

The following table, adapted from studies on I₂-catalyzed sulfonylation, illustrates the effect of different catalysts and conditions on the reaction yield. researchgate.net

Table 1: Optimization of I₂-Catalyzed Sulfonylation Reaction Conditions

| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaI (20) | TBHP (3.0) | DCE | 2 | 45 |

| 2 | KI (20) | TBHP (3.0) | DCE | 2 | 30 |

| 3 | I₂ (10) | TBHP (3.0) | DCE | 1.5 | 70 |

| 4 | I₂ (20) | H₂O₂ (3.0) | DCE | 3 | 55 |

| 5 | I₂ (20) | TBHP (3.0) | DCE | 1.25 | 85 |

| 6 | I₂ (20) | TBHP (3.0) | CH₃CN | 2 | 65 |

This table is illustrative of general sulfonamide synthesis optimization. Data adapted from a study on I₂-catalyzed sulfonylation of amines with arylsulfonyl hydrazides. researchgate.net

The data clearly indicates that the combination of 20 mol% of I₂ with 3 equivalents of TBHP in DCE at room temperature provides the optimal conditions, leading to an 85% yield in just over an hour. researchgate.net This demonstrates the sensitivity of the reaction to both the catalytic system and the solvent environment.

Derivatization and Functionalization of the this compound Framework

The this compound scaffold possesses two key functional groups amenable to chemical modification: the aromatic nitro group and the sulfonamide nitrogen atom. These sites allow for extensive derivatization to generate a library of analogues with diverse properties.

Transformations of the Nitro Group (e.g., Reduction to Amino Derivatives)

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation, yielding 2-(4-aminophenyl)ethane-1-sulfonamide, a versatile intermediate for further functionalization. Several methods are available for this reduction, each with its own advantages. researchgate.net

Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like Palladium on carbon (Pd/C). researchgate.net

Metal/Acid Systems: Classic methods like the Béchamp reaction, which uses iron and hydrochloric acid, are effective for reducing aromatic nitro compounds. nih.gov

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) is a mild reducing agent, but its power can be enhanced with additives. A novel system using NaBH₄ in the presence of a Ni(PPh₃)₄ transition metal complex can reduce nitro compounds to their corresponding amines in an ethanol (B145695) solvent at room temperature. jsynthchem.com

Trichlorosilane (B8805176): A process using trichlorosilane (HSiCl₃) in the presence of an organic base like triethylamine (TEA) offers a wide general applicability for the reduction of nitro groups to amines. google.com

Hydroiodic Acid: Reduction of nitrophenols to aminophenols can be achieved using hydroiodic acid (HI), which is particularly useful in contexts where other functionalities might be sensitive to different reagents. nih.gov

The choice of method depends on factors such as substrate compatibility, desired selectivity, and reaction scale.

Modifications at the Sulfonamide Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be substituted through alkylation or acylation reactions, leading to secondary or tertiary sulfonamides.

N-Alkylation: Introducing alkyl groups to the sulfonamide nitrogen can significantly alter the molecule's properties. Manganese-catalyzed N-alkylation using alcohols as alkylating agents represents an efficient and modern approach. acs.org However, the reactivity of the sulfonamide is influenced by the electronic nature of the aromatic ring. Studies have shown that while electron-donating groups on the aryl sulfonamide are well-tolerated, strongly electron-withdrawing groups can hinder the reaction. For example, in one study, employing 4-nitrobenzenesulfonamide (B188996) as the substrate resulted in no observable N-alkylation product, with the starting material being recovered. acs.org This suggests that the derivatization of this compound at the nitrogen atom may require carefully optimized conditions or alternative synthetic routes. The existence of compounds like N-Methyl-2-(4-nitrophenyl)ethane-1-sulfonamide indicates that such modifications are indeed achievable.

N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms an N-acylsulfonamide. This is typically achieved by reacting the parent sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. This modification can serve as a protecting group strategy or be used to introduce further functionalities.

Exploration of Cyclic Analogues and Advanced Architectures

Creating cyclic analogues of this compound can lead to conformationally constrained structures with novel properties. One powerful strategy for synthesizing cyclic sulfonamides involves intramolecular Diels-Alder reactions. nih.gov By preparing a suitable triene derivative of a sulfonic acid amide, thermal reaction can induce cyclization to form complex bicyclic sulfonamide structures. nih.gov Another approach involves the desaturation and N-β-nitration of cyclic amides to produce cyclic nitroene-sulfonamides, which can serve as precursors to other complex heterocyclic systems. researchgate.net The synthesis and reactivity of cyclic sulfamidates, which are comparable to activated aziridines, also offer a versatile platform for creating diverse, functionalized amine structures. researchgate.net These methodologies provide a toolbox for designing and synthesizing advanced architectures based on the core sulfonamide framework.

Spectroscopic and Diffraction Based Structural Elucidation of 2 4 Nitrophenyl Ethane 1 Sulfonamide

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

The FT-IR spectrum of 2-(4-nitrophenyl)ethane-1-sulfonamide is expected to display a series of distinct absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational modes include:

Sulfonamide Group (–SO₂NH₂): This group gives rise to several prominent bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the primary sulfonamide are expected as two distinct bands in the region of 3349–3231 cm⁻¹. rsc.org The S-N stretching vibration is anticipated to be found between 914 and 895 cm⁻¹. rsc.org

Nitro Group (–NO₂): The aromatic nitro group is characterized by two strong absorptions. The asymmetric stretching vibration is typically observed in the 1530–1500 cm⁻¹ range, while the symmetric stretch appears between 1355–1341 cm⁻¹. researchgate.netactachemicamalaysia.com

Aromatic Ring (C₆H₄): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). C=C stretching vibrations within the benzene (B151609) ring typically produce several bands of variable intensity in the 1600–1450 cm⁻¹ region. rsc.org The para-substitution pattern should give rise to a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range.

Aliphatic Chain (–CH₂–CH₂–): The stretching vibrations of the C-H bonds in the ethyl group are expected to appear in the 2960–2850 cm⁻¹ region. Bending (scissoring) vibrations for the CH₂ groups would likely be found around 1465 cm⁻¹.

A hypothetical data table for the principal FT-IR peaks is presented below for illustrative purposes, based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3250 | Medium | N-H stretching (asymmetric & symmetric) |

| ~3080 | Weak | Aromatic C-H stretching |

| ~2950, ~2870 | Weak | Aliphatic C-H stretching (asymmetric & symmetric) |

| ~1525 | Strong | Asymmetric NO₂ stretching |

| ~1345 | Strong | Symmetric NO₂ stretching |

| ~1320 | Strong | Asymmetric SO₂ stretching |

| ~1150 | Strong | Symmetric SO₂ stretching |

| ~900 | Medium | S-N stretching |

| ~840 | Strong | p-Substituted benzene C-H out-of-plane bend |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar groups like S=O and N-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the Raman spectrum would be particularly useful for observing vibrations of the aromatic ring and the C-S bond.

Key expected Raman signals would include:

A strong, symmetric "ring breathing" mode for the para-substituted benzene ring.

Symmetric stretching vibrations of the nitro group (around 1350 cm⁻¹).

Vibrations associated with the C-S and S-N bonds.

Without experimental data, a detailed analysis remains speculative. However, the combination of FT-IR and Raman would be essential for a complete vibrational assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

The expected signals for this compound are:

Aromatic Protons: The para-substituted nitrophenyl group will show two sets of signals, each integrating to 2H. These will appear as two doublets in the downfield region due to the electron-withdrawing effects of the nitro and ethylsulfonyl groups. The protons ortho to the nitro group are expected to be the most deshielded (furthest downfield, ~8.2 ppm), while the protons meta to the nitro group would be slightly upfield (e.g., ~7.5 ppm). They would couple to each other, showing a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

Ethyl Protons (–CH₂–CH₂–): The two methylene (B1212753) groups form an A₂B₂ or more complex spin system. They will appear as two triplets (or more complex multiplets) in the aliphatic region. The methylene group attached to the aromatic ring (Ar–CH₂) would be expected around 3.2-3.4 ppm, while the methylene group attached to the sulfonamide group (–CH₂–SO₂) would be further downfield, likely around 3.5-3.7 ppm, due to the strong deshielding effect of the sulfonyl group. Each would show coupling to the other with a typical vicinal coupling constant (³J) of ~7-8 Hz.

Sulfonamide Protons (–NH₂): The protons of the primary sulfonamide group (–SO₂NH₂) would likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature but could be expected in the range of 4.5-5.5 ppm or even further downfield.

A hypothetical ¹H NMR data table is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.25 | Doublet | 2H | ~8.8 | Aromatic H (ortho to NO₂) |

| ~7.55 | Doublet | 2H | ~8.8 | Aromatic H (meta to NO₂) |

| ~5.0 (variable) | Broad Singlet | 2H | - | SO₂NH₂ |

| ~3.60 | Triplet | 2H | ~7.5 | Ar-CH₂-CH₂ -SO₂ |

| ~3.30 | Triplet | 2H | ~7.5 | Ar-CH₂ -CH₂-SO₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected.

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the ethyl chain (C-ipso) would appear as quaternary signals (no attached protons) at approximately 147 ppm and 145 ppm, respectively. The two sets of aromatic CH carbons would appear between 124 ppm and 130 ppm.

Ethyl Carbons: Two signals corresponding to the two aliphatic methylene carbons are expected. The carbon adjacent to the sulfonyl group (–C H₂–SO₂) would be the more deshielded of the two, likely appearing around 55-60 ppm. The carbon attached to the aromatic ring (Ar–C H₂) would be expected in the 30-35 ppm range.

A hypothetical ¹³C NMR data table is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~147.5 | Aromatic C -NO₂ |

| ~145.0 | Aromatic C -CH₂ |

| ~130.0 | Aromatic C H (meta to NO₂) |

| ~124.5 | Aromatic C H (ortho to NO₂) |

| ~57.0 | Ar-CH₂-C H₂-SO₂ |

| ~32.0 | Ar-C H₂-CH₂-SO₂ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. youtube.com Key correlations would be observed between the two aromatic doublets and, crucially, between the two triplets of the ethyl bridge, confirming their adjacency. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com It would definitively link each proton signal to its corresponding carbon signal. For example, the aromatic proton signal at ~8.25 ppm would correlate to the carbon signal at ~124.5 ppm. The two aliphatic proton triplets would correlate to their respective carbon signals (~57.0 and ~32.0 ppm), confirming their assignments. The quaternary carbons would be absent from the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular fragments. youtube.com Key HMBC correlations would include:

The protons of the Ar-CH₂ group (~3.30 ppm) showing correlation to the aromatic C-ipso (~145.0 ppm) and the other ethyl carbon (~57.0 ppm).

The protons of the -CH₂-SO₂ group (~3.60 ppm) showing correlation to the Ar-CH₂ carbon (~32.0 ppm).

The aromatic protons showing correlations to neighboring aromatic carbons, confirming the substitution pattern.

Together, these 2D NMR experiments would provide an interlocking web of correlations, allowing for the complete and unambiguous assignment of all proton and carbon signals and confirming the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of a compound, which aids in its structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for assessing the purity of a synthesized compound and confirming its identity. The liquid chromatography component separates the compound from any impurities, and the mass spectrometer provides mass-to-charge ratio (m/z) data for the eluted peaks. For this compound, this analysis would confirm the expected molecular weight and provide an estimate of its purity. However, specific experimental data, including retention times and mass spectra from peer-reviewed studies, are not currently available.

Matrix-Assisted Laser Desorption/Ionization (MALDI) for Reaction Monitoring

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that is particularly useful for analyzing fragile molecules and monitoring the progress of chemical reactions. By co-crystallizing the analyte with a suitable matrix, MALDI-TOF (Time-of-Flight) analysis can provide rapid and accurate molecular weight determination with minimal fragmentation. This technique could be employed to track the formation of this compound during its synthesis. As with LC-MS, specific studies applying MALDI to this compound have not been found in the surveyed literature.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Precise Atomic Coordinates and Bond Parameters

To obtain an unambiguous structural determination of this compound, single-crystal X-ray diffraction (SC-XRD) would be the preferred method. This technique would yield precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity of the atoms and providing insight into the molecule's conformation in the solid state. A search of crystallographic databases did not yield a solved crystal structure for this specific compound.

Determination of Crystal System, Space Group, and Unit Cell Dimensions

The crystallographic analysis would also determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. This data is fundamental to describing the crystalline nature of the compound. Without experimental single crystals, this information remains unknown.

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Comprehensive Analysis of Intermolecular Interactions and Crystal Packing Motifs

Elucidation of Hydrogen Bonding Networks (e.g., N–H⋯O, C–H⋯O)

In the crystal structures of related sulfonamide compounds, hydrogen bonding plays a pivotal role in stabilizing the supramolecular architecture. For instance, in N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, the amide hydrogen atom is involved in a bifurcated hydrogen bond. researchgate.net It forms an intramolecular N—H⋯O hydrogen bond, which creates an S(7) ring motif, and an intermolecular N—H⋯O(S) hydrogen bond that links molecules into zigzag chains. researchgate.net

Similarly, various C–H⋯O interactions are crucial in the crystal packing of analogous nitro-substituted aromatic compounds. In the crystal of (E,E)-1,4-bis(4-nitrophenyl)-2,3-diaza-1,3-butadiene, molecules are linked by two independent C–H⋯O hydrogen bonds to form a three-dimensional framework. nih.gov The crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242), while lacking classical hydrogen bonds, features several C–H⋯O interactions with donor-acceptor distances under 3.5 Å that contribute to crystal stability. researchgate.net In the structure of {(4-nitrophenyl)sulfonyl}tryptophan, molecular aggregation is sustained by O–H⋯O hydrogen bonds and further stabilized by N–H⋯O intermolecular contacts. nih.gov

These examples from closely related structures underscore the importance of both strong and weak hydrogen bonds in dictating the molecular arrangement in the solid state.

Table 1: Hydrogen Bond Geometry in Related Sulfonamide and Nitro Compounds

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

|---|---|---|---|---|---|---|

| 2,4-dinitrophenyl 4-methylbenzenesulfonate researchgate.net | C3–H3···O2 | 0.95 | 2.42 | 3.273 (5) | 149 | x+3/2, y+1/2, z-1/2 |

| C4–H4···O6 | 0.95 | 2.57 | 3.486 (5) | 162 | x+1/2, -y+3/2, z | |

| C12–H12···O4 | 0.95 | 2.34 | 3.087 (5) | 135 | x+3/2, y-1/2, z+1/2 | |

| (Z)-1-(3-Nitrophenyl)-2-(4-nitrophenyl)ethene researchgate.net | C-H···O | - | - | - | - | [0 -1 1] direction |

| N-(2-Methylphenyl)-2-nitrobenzenesulfonamide researchgate.net | N-H···O(S) | - | - | - | - | C(4) chains |

| {(4-nitrophenyl)sulfonyl}tryptophan nih.gov | O-H···O | - | - | - | - | - |

Note: Specific geometric data for this compound were not available in the provided results; this table presents data from structurally similar compounds to illustrate typical interaction geometries.

Investigation of Aromatic Stacking Interactions (e.g., π-π Stacking)

Aromatic stacking interactions are a significant feature in the crystal packing of nitrophenyl derivatives. These interactions, driven by a combination of electrostatic and dispersion forces, help to organize molecules into layers or other supramolecular assemblies. nih.gov

In the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate (B514982), offset π–π interactions are present between layers, with intercentroid distances ranging from 3.8264 (15) to 3.9775 (14) Å. nih.govresearchgate.net Similarly, its benzoate (B1203000) analogue features offset π–π interactions linking molecular ribbons, with centroid-to-centroid distances between 3.6754 (6) and 3.7519 (6) Å. nih.gov The polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate also exhibits an offset π–π stacking interaction between its electron-poor and electron-rich aromatic rings, with a centroid–centroid distance of 3.729 (2) Å. researchgate.net

These stacking arrangements are often characterized by flat surface patches identified through curvedness plots in Hirshfeld surface analysis, indicating planar stacking. nih.govnih.gov The physical origin of π-stacking is complex, involving a balance between Pauli repulsion and dispersion forces, and its presence is a key factor in the crystal engineering of such compounds. nih.gov

Application of Hirshfeld Surface and Two-Dimensional Fingerprint Analyses

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contact can be identified.

For the related compound 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, Hirshfeld analysis reveals that O⋯H contacts make the largest contribution to the surface (34.8%), followed by H⋯H (18.8%), and C⋯H (14.7%) contacts. nih.gov A similar analysis on 2-(4-nitrophenyl)-2-oxoethyl benzoate also showed O⋯H contacts to be dominant (35.9%), with significant contributions from H⋯H (29.7%), C⋯H (14.7%), and C⋯C (10.3%) interactions. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The plots for the aforementioned compounds clearly delineate the contributions of different contact types, confirming the prevalence of O⋯H interactions, which is characteristic of structures with nitro and carbonyl groups that can act as hydrogen bond acceptors. nih.govnih.gov Furthermore, the shape-index and curvedness plots for these molecules show flat regions characteristic of the planar stacking observed in their crystal structures. nih.govnih.gov

Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for Related Compounds

| Compound Name | O···H (%) | H···H (%) | C···H (%) | C···C (%) | Cl···H (%) |

|---|---|---|---|---|---|

| 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate nih.gov | 34.8 | 18.8 | 14.7 | <5 | 10.1 |

Structural Correlations with Substituent Effects and Crystal Environment

The conformation and packing of molecules in a crystal are highly sensitive to the nature of their substituents and the resulting intermolecular forces. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties and interaction potential of the phenyl ring.

In many nitrophenyl sulfonamides, the molecular conformation is a result of the interplay between intramolecular steric effects and intermolecular packing forces like hydrogen bonding and π-stacking. researchgate.netnih.gov For instance, in N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, the conformation of the N—H bond is syn to the ortho-nitro group, a preference influenced by the formation of an intramolecular hydrogen bond. researchgate.net

Advanced Theoretical and Computational Investigations of 2 4 Nitrophenyl Ethane 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is employed to model the electronic structure of molecules, which in turn allows for the prediction of various properties. For 2-(4-Nitrophenyl)ethane-1-sulfonamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), are instrumental in building a comprehensive molecular profile. nih.gov

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process computationally finds the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, this involves not just optimizing bond lengths and angles but also exploring the conformational landscape defined by the rotation around single bonds, particularly the C-C and C-S bonds of the ethane-sulfonamide bridge.

Conformational energy landscape analysis systematically explores different rotational isomers (conformers) to identify the global minimum energy conformation and other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's flexibility and its predominant shapes at a given temperature. The optimized geometry reveals key structural parameters. For instance, the nitro group and the sulfonamide group, both being electron-withdrawing, can influence the geometry of the benzene (B151609) ring and the ethyl bridge.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are typical, illustrative values based on DFT calculations of similar molecular structures. Actual values would be obtained from a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.78 Å |

| S=O | ~1.45 Å | |

| S-N | ~1.65 Å | |

| C-NO2 | ~1.48 Å | |

| N=O | ~1.22 Å | |

| Bond Angle | O=S=O | ~120° |

| O=S=N | ~106° | |

| C-S-N | ~105° |

Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov These calculations are essential for assigning specific vibrational modes to experimental spectral bands.

For this compound, the vibrational spectrum would be characterized by distinct frequencies associated with its functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. The sulfonamide group (SO₂NH₂) is identified by its characteristic S=O symmetric and asymmetric stretches, as well as N-H stretching. The aromatic ring and the aliphatic ethyl bridge also contribute a series of C-H and C-C stretching and bending modes. Comparing the computed frequencies with experimental spectra helps to confirm the molecular structure and provides insight into the intramolecular interactions. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: Based on typical frequency ranges for functional groups from DFT studies.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Symmetric Stretch | ~1340 - 1370 | |

| Sulfonamide (SO₂NH₂) | N-H Stretch | ~3300 - 3400 |

| S=O Asymmetric Stretch | ~1330 - 1370 | |

| S=O Symmetric Stretch | ~1150 - 1180 | |

| S-N Stretch | ~900 - 940 nih.gov | |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. imist.maconicet.gov.ar The GIAO/DFT approach has been shown to yield reliable chemical shifts that correlate well with experimental data. imist.maresearchgate.net

In this compound, the chemical shifts are heavily influenced by the electronic environment of each nucleus. The protons and carbons of the 4-nitrophenyl ring are expected to be shifted downfield due to the strong electron-withdrawing effect of the nitro group. nih.gov The protons on the ethyl bridge (adjacent to the phenyl ring and the sulfonamide group) will have distinct chemical shifts reflecting their local electronic environments. The sulfonamide N-H protons are typically observed as a broad signal downfield. nih.gov Comparing the calculated shifts with experimental data provides a rigorous method for structural verification.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: Based on GIAO calculations of compounds with similar functional moieties. nih.govrsc.org

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (ortho to NO₂) | 8.1 - 8.3 |

| Aromatic (meta to NO₂) | 7.5 - 7.7 | |

| Ethyl (-CH₂-Ph) | 3.1 - 3.3 | |

| Ethyl (-CH₂-SO₂) | 3.4 - 3.6 | |

| Amide (-NH₂) | 7.5 - 8.5 (variable) | |

| ¹³C | Aromatic (C-NO₂) | ~145 - 148 |

| Aromatic (ortho to NO₂) | ~124 - 126 | |

| Aromatic (meta to NO₂) | ~130 - 132 | |

| Aromatic (C-CH₂) | ~140 - 143 | |

| Ethyl (-CH₂-Ph) | ~35 - 38 |

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, DFT provides profound insights into the electronic properties that govern a molecule's reactivity. Descriptors such as frontier molecular orbitals and the molecular electrostatic potential are key to this understanding.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of the molecule. sphinxsai.comresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfonamide group, while the LUMO is likely concentrated on the 4-nitrophenyl moiety, particularly on the nitro group, which is a strong electron acceptor. The presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, with a greater propensity for intramolecular charge transfer. sphinxsai.com

Table 4: Frontier Molecular Orbital Properties (Illustrative) Note: Values are typical for nitroaromatic compounds and are influenced by the specific computational method.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), providing a guide to its reactive sites. researchgate.netresearchgate.net

For this compound, the MEP map would clearly show regions of high negative potential (typically colored red) localized around the oxygen atoms of both the nitro and sulfonamide groups. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, especially the acidic protons of the sulfonamide (NH₂) group, indicating these are sites for potential nucleophilic attack and hydrogen bonding interactions. researchgate.net The aromatic ring would exhibit a more neutral potential, influenced by the strong pull of the attached nitro group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides detailed insight into the electron density distribution in a molecule, revealing intramolecular charge transfer (ICT) events and stabilizing hyperconjugative interactions. periodicodimineralogia.it This analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, approximating a Lewis structure. The interactions between filled (donor) and empty (acceptor) orbitals are then evaluated using second-order perturbation theory, where the stabilization energy (E(2)) quantifies the strength of the interaction. periodicodimineralogia.itnih.gov

In studies of analogous compounds like 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, NBO analysis reveals significant intramolecular interactions that are crucial for the molecule's stability. nih.gov The most significant interactions typically involve the delocalization of electron density from the lone pairs (LP) of oxygen and nitrogen atoms to the antibonding orbitals (σ* or π*) of neighboring bonds.

For a molecule like this compound, the key stabilizing interactions would be expected to involve:

Delocalization from Sulfonyl Oxygen: Lone pairs on the sulfonyl group's oxygen atoms act as strong donors, engaging in hyperconjugative interactions with antibonding orbitals of the sulfur-nitrogen and sulfur-carbon bonds.

Charge Transfer involving the Nitro Group: The strongly electron-withdrawing nitro group participates in significant charge transfer. Lone pairs on the nitro group's oxygen atoms can delocalize into adjacent π* orbitals of the phenyl ring.

A representative NBO analysis for an analogous nitrophenyl sulfonamide, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, highlights the key donor-acceptor interactions and their stabilization energies. nih.gov

Table 1: Second-Order Perturbation Analysis of Fock Matrix for Key Interactions in an Analogous Nitrophenyl Sulfonamide

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O(1) | π* (S(1)-O(2)) | 19.34 | n → π* |

| LP (1) O(2) | π* (S(1)-O(1)) | 19.06 | n → π* |

| LP (1) N(2) | π* (C(8)-C(9)) | 20.13 | n → π* |

| π (C(2)-C(3)) | π* (C(4)-C(5)) | 20.73 | π → π* |

| π (C(8)-C(9)) | π* (C(10)-C(11)) | 22.84 | π → π* |

Data derived from the analysis of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide. nih.gov

These E(2) values indicate a substantial degree of intramolecular charge transfer, leading to the stabilization of the molecular structure. The π → π* transitions within the aromatic rings and the n → π* interactions involving the sulfonyl and nitro groups are characteristic features of such systems. nih.gov

Derivation of Chemical Reactivity Indices (e.g., Chemical Hardness, Softness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global chemical reactivity of a molecule through various descriptors. researchgate.netresearchgate.net These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The HOMO-LUMO energy gap (ΔE) is a primary indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com

The key global reactivity descriptors are defined as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2 : Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com

Chemical Softness (S) = 1 / η : The reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ) = (I + A) / 2 : Measures the ability of a molecule to attract electrons.

Chemical Potential (μ) = -χ : Represents the escaping tendency of electrons from a system. A more negative value indicates higher stability. mdpi.com

Electrophilicity Index (ω) = μ² / (2η) : Measures the energy stabilization when a molecule acquires electrons from the environment, indicating its propensity to act as an electrophile. mdpi.com

Computational studies on nitrophenyl sulfonamide derivatives provide values for these parameters, allowing for the prediction of their reactivity. nih.gov

Table 2: Calculated Energy and Global Reactivity Descriptors for an Analogous Nitrophenyl Sulfonamide

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.89 eV |

| LUMO Energy | ELUMO | -2.54 eV |

| Energy Gap | ΔE | 4.35 eV |

| Ionization Potential | I | 6.89 eV |

| Electron Affinity | A | 2.54 eV |

| Chemical Hardness | η | 2.175 eV |

| Chemical Softness | S | 0.460 eV⁻¹ |

| Electronegativity | χ | 4.715 eV |

| Chemical Potential | μ | -4.715 eV |

| Electrophilicity Index | ω | 5.11 eV |

Calculated values for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide at the B3LYP/6-31G(d,p) level. nih.gov

These values suggest that the molecule is relatively stable, as indicated by the reasonably large energy gap and high chemical hardness. The high electrophilicity index points to the molecule's capacity to act as a good electron acceptor, a characteristic feature of compounds bearing a nitrophenyl group. nih.gov

Analysis of Non-Covalent Interactions within the Molecular and Crystal Environment

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational tool used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.net The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity, s(r), which is plotted against sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix. ua.pt

This plot reveals different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the negative region of sign(λ₂)ρ.

Weak Interactions (e.g., van der Waals forces): Appear as spikes near zero on the sign(λ₂)ρ axis.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the positive region of sign(λ₂)ρ.

For a molecule like this compound, an RDG analysis of its crystal structure would visualize the key forces holding the molecules together. Based on studies of similar sulfonamides, this would include N-H···O hydrogen bonds involving the sulfonamide group, C-H···O interactions, and π-π stacking between the nitrophenyl rings. nih.govmdpi.com The RDG isosurfaces would appear as colored regions between molecules, with blue indicating strong hydrogen bonds, green indicating weaker van der Waals interactions, and red indicating steric repulsion. ua.pt

Quantitative Characterization of Intermolecular Forces and Their Contributions

Beyond visualization, computational chemistry can quantify the strength of intermolecular interactions. This is typically done by calculating the interaction energy of molecular dimers or larger aggregates extracted from the crystal structure.

In a study of a related compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), DFT calculations were used to determine the pairwise interaction energies of different molecular assemblies. nih.gov The calculations were performed with and without dispersion corrections (e.g., D3) to assess the contribution of van der Waals forces.

Table 3: Calculated Interaction Energies for Molecular Aggregates of an Analogous Sulfonamide

| Molecular System | Method | Interaction Energy (kcal/mol) |

|---|---|---|

| Dimer | B3LYP/6-311++G(d,p) | -9.7 |

| Dimer | B3LYP-D3(BJ)/6-311++G(d,p) | -12.4 |

| Tetramer | B3LYP/6-311++G(d,p) | +8.4 |

| Tetramer | B3LYP-D3(BJ)/6-311++G(d,p) | -16.2 |

Data for ({4-nitrophenyl}sulfonyl)tryptophan. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com The calculation provides the vertical excitation energies, corresponding wavelengths (λmax), and the oscillator strengths (f) for the electronic transitions. researchgate.net These theoretical spectra can be compared with experimental data and help assign the nature of the transitions, such as n→π* or π→π*. nih.gov

For nitrophenyl sulfonamides, the UV-Vis spectrum is typically characterized by intense absorptions arising from π→π* transitions within the aromatic system and intramolecular charge transfer (ICT) from the sulfonamide moiety to the electron-withdrawing nitrophenyl group. nih.gov The solvent environment can significantly influence the absorption maxima, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM). qu.edu.qa

A TD-DFT study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide predicted its electronic absorption spectrum. nih.gov

Table 4: Calculated and Experimental UV-Vis Absorption Data for an Analogous Nitrophenyl Sulfonamide

| Method | λmax (nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|

| Experimental | 338 | - | - |

| TD-DFT (gas) | 329.87 | 0.041 | HOMO → LUMO (98%) |

Data for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide. nih.gov

The excellent agreement between the calculated and experimental λmax validates the computational approach. The analysis confirms that the primary absorption band is due to the HOMO→LUMO transition, which represents the intramolecular charge transfer within the molecule. nih.gov

Computational Studies on Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large non-linear optical (NLO) responses. frontiersin.orgucf.edu These properties are critical for applications in optoelectronics and photonics. The key NLO parameter is the first-order hyperpolarizability (β), which can be calculated using DFT methods. ajrconline.org

The presence of the sulfonamide group (a potential donor/linker) and the nitrophenyl group (a strong acceptor) in this compound suggests it may possess NLO properties. Computational studies on analogous nitrophenyl sulfonamides have quantified these properties. For comparison, the calculated β values are often benchmarked against a standard NLO material like urea.

The total first hyperpolarizability (βtot) is calculated from the individual tensor components (βx, βy, βz). researchgate.net

Table 5: Calculated First Hyperpolarizability of an Analogous Nitrophenyl Sulfonamide

| Method | βtot (x 10⁻³⁰ esu) |

|---|---|

| B3LYP/6-31G(d,p) | 4.8015 |

Calculated value for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide. nih.gov

The calculated first hyperpolarizability of the analogue molecule was found to be approximately 13 times greater than that of urea. nih.gov This large value indicates a significant NLO response, driven by the efficient intramolecular charge transfer within the molecule. This suggests that nitrophenyl sulfonamides, including the title compound, are promising candidates for NLO materials. nih.govresearchgate.net

Exploratory Research Avenues and Future Directions for 2 4 Nitrophenyl Ethane 1 Sulfonamide

Development of Novel and Sustainable Synthetic Routes for Related Sulfonamide Scaffolds

Traditional methods for synthesizing sulfonamides often rely on the reaction of sulfonyl chlorides with amines. rsc.org While effective, these methods can involve harsh reagents and generate significant waste, posing environmental concerns. researchgate.net Modern chemistry is increasingly focused on "green" and sustainable practices, and the synthesis of sulfonamides is a key area for innovation.

Future research efforts for synthesizing structures like 2-(4-Nitrophenyl)ethane-1-sulfonamide will likely focus on methods that improve atom economy, reduce waste, and utilize environmentally benign solvents and catalysts. researchgate.netrsc.org Key advancements in this area include:

One-Pot Syntheses: Developing multi-step reactions in a single vessel streamlines the process, reduces solvent usage, and minimizes purification steps. researchgate.net For instance, a metal-free, one-pot, two-step synthesis of sulfonamides has been developed using readily available nitroarenes and sodium arylsulfinates in a water-methanol mixture. researchgate.net

Oxidative Coupling: Direct oxidative coupling of thiols and amines presents a more streamlined alternative to pre-functionalized starting materials like sulfonyl chlorides. rsc.org This approach significantly reduces waste and simplifies the synthetic pathway.

Use of Sustainable Solvents: Replacing traditional organic solvents with greener alternatives like water or polyethylene (B3416737) glycols is a major goal. researchgate.net Research has demonstrated successful sulfonamide synthesis in water, leveraging the poor solubility of the product for easy separation by filtration. researchgate.net

Novel Catalysis: The use of novel catalysts, including magnetically recoverable nanocatalysts, is a promising green strategy. researchgate.net These catalysts, often composed of metal complexes on magnetic nanoparticles, are easily separated from the reaction mixture and can be reused, reducing costs and environmental impact. jsynthchem.com

The table below summarizes some modern, sustainable approaches to sulfonamide synthesis that could be adapted for this compound and its derivatives.

| Synthesis Strategy | Key Features | Potential Advantages |

| Oxidative Chlorination | Utilizes an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) to convert thiols to sulfonyl chlorides in-situ for reaction with amines. rsc.org | General, mild, and can be performed in sustainable solvents. rsc.org |

| Reductive Coupling | Couples nitroarenes with sodium sulfinates. researchgate.net | Metal-free, can be performed in water, and uses readily available starting materials. researchgate.net |

| Magnetic Nanocatalysis | Employs catalysts like copper(II) bromide immobilized on modified Fe3O4 nanoparticles. researchgate.net | High reusability of the catalyst, easy separation, and enhanced reaction yields and selectivity. researchgate.net |

| Photocatalysis | Uses visible light and a photocatalyst to generate sulfonyl radical intermediates from existing sulfonamides for further functionalization. acs.org | Metal-free, allows for late-stage functionalization, and operates under mild conditions. acs.org |

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work, saving significant time and resources. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant for the sulfonamide class. nih.govnih.gov

For this compound, computational modeling could be employed in several ways:

Property Prediction: QSPR models can forecast key physicochemical properties such as melting point, boiling point, solubility, and molecular weight based on the compound's structure. nih.govnih.gov These models use molecular descriptors, including topological indices, to establish correlations between structure and properties. nih.govresearchgate.net A study on 60 sulfa drugs successfully used QSPR models to predict thermodynamic properties like enthalpy of formation and Gibbs free energy. researchgate.net

Rational Design of Derivatives: By understanding how structural modifications affect properties, researchers can rationally design novel derivatives of this compound with desired characteristics. For example, if the goal is to create a derivative with higher thermal stability or specific electronic properties, computational models can screen virtual compounds before any are synthesized in the lab.

Mechanistic Insights: Computational studies can elucidate reaction mechanisms, such as those involved in catalysis or sensing, providing a deeper understanding of how the molecule interacts with other chemical species.

The table below outlines the types of computational models and their potential applications for studying sulfonamides.

| Modeling Approach | Description | Application to this compound |

| Quantitative Structure-Property Relationship (QSPR) | Statistical models that correlate molecular structure with physicochemical properties using calculated descriptors. nih.govresearchgate.net | Prediction of melting point, formula weight, polarizability, and thermodynamic stability. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Similar to QSPR, but correlates structure with biological activity or reactivity. nih.gov | Guiding the design of derivatives for specific applications like catalysis or sensing by predicting their potential efficacy. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of molecules. | Calculating electronic properties, optimizing molecular geometry, and exploring reaction pathways at an atomic level. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Understanding the conformational flexibility of the molecule and its interactions with solvents or surfaces in material systems. |

Integration into Functional Material Systems

The structural features of this compound, namely the aromatic nitro group and the sulfonamide moiety, suggest its potential as a building block for functional materials. Research into integrating sulfonamide scaffolds into advanced materials is an active and promising field.

Sulfonamides can act as ligands for metal catalysts or even as organocatalysts themselves. The development of catalysts is central to green chemistry, aiming for high efficiency and selectivity under mild conditions.

Future research could investigate the use of this compound or its derivatives in catalytic systems. For example, the sulfonamide nitrogen and the oxygen atoms of the sulfonyl and nitro groups could coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. Recent advancements have focused on immobilizing such catalytic complexes on supports, particularly magnetic nanoparticles, which aligns with green chemistry principles by allowing for easy catalyst recovery and reuse. jsynthchem.com A metal-free photocatalytic approach has also been described that converts sulfonamides into sulfonyl radical intermediates, which can then be used in further synthetic transformations. acs.org

The detection of environmental pollutants is a critical area of research. Sulfonamides themselves can be environmental contaminants due to their widespread use as antibiotics. nih.govacs.orgacs.org This has driven the development of sensitive analytical methods for their detection. nih.govmdpi.com

Conversely, the unique chemical properties of certain sulfonamides can be exploited to create sensors for other analytes. The nitroaromatic group in this compound is an electrophilic moiety that can participate in specific molecular recognition events, making it a candidate for use in chemical sensors. Research in this area could focus on:

Optical Sensors: Developing colorimetric or fluorescent sensors where the binding of a target analyte to the sulfonamide-based receptor causes a measurable change in its optical properties. nih.gov

Electrochemical Sensors: Fabricating electrodes modified with this compound to detect analytes through changes in electrical signals (e.g., current or potential).

Hydrogel-Based Sensors: Integrating the compound into smart materials like hydrogels. For example, functionalized hydrogel microparticles have been used to create optical biosensors for detecting sulfonamide antibiotics in a competitive binding assay. nih.govacs.orgacs.org This principle could be reversed, using the compound as a recognition element for other targets.

The presence of sulfonamides in wastewater has prompted the development of various detection methods, which are often based on chromatography. mdpi.com However, there is a growing need for inexpensive, on-site sensing technologies. nih.govacs.org

Q & A

Q. Basic

- NMR :

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), methylene protons adjacent to sulfonamide (δ 3.0–3.5 ppm), and NH₂ protons (δ 5.0–5.5 ppm, broad singlet) .

- ¹³C NMR : Sulfonamide sulfur-linked carbon (δ 55–60 ppm) and nitro group carbons (δ 125–135 ppm) .

- IR : Strong absorptions for sulfonamide S=O (1130–1370 cm⁻¹) and nitro N=O (1520–1560 cm⁻¹) .

- UV-Vis : λmax ≈ 255 nm due to the nitrophenyl chromophore, useful for concentration quantification .

How can researchers resolve discrepancies in reported melting points or solubility data for this compound across studies?

Advanced

Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

- Recrystallization Optimization : Test solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs .

- Elemental Analysis : Compare experimental C/H/N percentages (e.g., C: 44.33%, H: 2.79%, N: 18.09%) with theoretical values to confirm purity .

- DSC/TGA : Assess thermal stability and phase transitions to identify polymorphic variations .

What strategies can optimize the sulfonylation step to minimize byproduct formation?

Q. Advanced

- Solvent Selection : Use anhydrous DCM or THF to suppress side reactions like hydrolysis .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactivity .

- Temperature Gradients : Perform reactions at –10°C initially, then gradually warm to 25°C to control exothermicity .

- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track reaction progress and terminate before byproduct accumulation .

What are the recommended storage conditions and stability profiles for this compound?

Q. Basic

- Storage : –20°C in airtight, light-resistant containers to prevent nitro group degradation .

- Stability : ≥5 years under recommended conditions; verify integrity via annual HPLC analysis (C18 column, acetonitrile/water mobile phase) .

How can computational methods predict the reactivity or biological activity of derivatives?

Q. Advanced

- Docking Studies : Use PubChem CID data (e.g., 91666727) to model interactions with enzymes like dihydropteroate synthase .

- QSAR Modeling : Correlate electronic properties (e.g., nitro group electron-withdrawing effects) with antimicrobial activity .

- DFT Calculations : Analyze sulfonamide group charge distribution to predict nucleophilic reactivity .

What purification protocols are critical for high-purity this compound?

Q. Basic

- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) for baseline separation of sulfonamide and unreacted amine .

- Recrystallization : Use ethanol/water (70:30) to remove polar byproducts; monitor purity via melting point (mp 195–198°C) .

What mechanistic approaches elucidate the sulfonamide group's role in biological activity?

Q. Advanced

- Analog Synthesis : Replace sulfonamide with carboxamide or ester groups to compare inhibition potency .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to bacterial enzymes (e.g., carbonic anhydrase) .

- X-ray Crystallography : Resolve enzyme-ligand complexes to identify hydrogen-bonding interactions involving the sulfonamide NH₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.